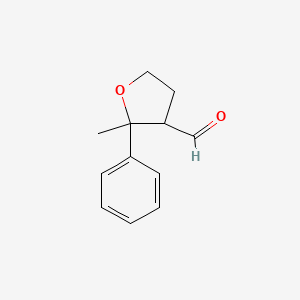

2-Methyl-2-phenyloxolane-3-carbaldehyde

Description

2-Methyl-2-phenyloxolane-3-carbaldehyde is a substituted oxolane (tetrahydrofuran derivative) featuring a phenyl group at the 2-position, a methyl group at the same carbon, and an aldehyde functional group at the 3-position. Its structure combines aromatic, aliphatic, and carbonyl moieties, making it a versatile intermediate in organic synthesis. Potential applications include:

- Chiral building blocks for pharmaceuticals.

- Ligands in asymmetric catalysis.

- Precursors for heterocyclic compound synthesis.

Key physicochemical properties (theoretical estimates):

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| Boiling Point | ~250–270°C (estimated) |

| LogP (Octanol-Water) | ~2.5 (indicating moderate hydrophobicity) |

Properties

CAS No. |

75370-69-3 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

2-methyl-2-phenyloxolane-3-carbaldehyde |

InChI |

InChI=1S/C12H14O2/c1-12(10-5-3-2-4-6-10)11(9-13)7-8-14-12/h2-6,9,11H,7-8H2,1H3 |

InChI Key |

TZLSHVXBAYGNRY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(CCO1)C=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-phenyloxolane-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-phenyloxirane with a formylating agent under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the ring-opening and subsequent formylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-phenyloxolane-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.

Major Products Formed

Oxidation: 2-Methyl-2-phenyloxolane-3-carboxylic acid.

Reduction: 2-Methyl-2-phenyloxolane-3-methanol.

Substitution: Various substituted oxolanes depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-phenyloxolane-3-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenyloxolane-3-carbaldehyde involves its interaction with various molecular targets. The formyl group can act as an electrophile, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where the compound can form covalent bonds with other molecules, leading to the formation of new chemical entities.

Comparison with Similar Compounds

2-Methyltetrahydrofuran-3-carbaldehyde

| Parameter | 2-Methyl-2-phenyloxolane-3-carbaldehyde | 2-Methyltetrahydrofuran-3-carbaldehyde |

|---|---|---|

| Structure | Phenyl and methyl at C2 | Methyl only at C2 |

| Molecular Weight | 190.24 g/mol | 128.17 g/mol |

| Reactivity | Enhanced aromatic stabilization | Less steric hindrance |

| Synthetic Utility | Chiral resolution | Simpler alkylation reactions |

Key Difference: The phenyl group in this compound introduces steric bulk and electronic effects (e.g., resonance stabilization), altering reactivity in nucleophilic additions or cycloadditions compared to the non-aromatic analog.

2-Phenyltetrahydrofuran-3-carbaldehyde

| Parameter | This compound | 2-Phenyltetrahydrofuran-3-carbaldehyde |

|---|---|---|

| Substituents at C2 | Methyl and phenyl | Phenyl only |

| Steric Effects | Higher steric hindrance | Moderate hindrance |

| Catalytic Applications | Potential for asymmetric induction | Limited due to reduced stereocontrol |

2-Methyl-2-phenyloxolane (no aldehyde)

| Parameter | This compound | 2-Methyl-2-phenyloxolane |

|---|---|---|

| Functional Group | Aldehyde at C3 | No aldehyde |

| Reactivity | Electrophilic at C3 | Inert at C3 |

| Applications | Cross-coupling reactions | Solvent or stabilizer |

Key Difference: The aldehyde group enables participation in condensation or oxidation-reduction reactions, absent in the non-carbaldehyde analog.

Research Findings and Challenges

- Synthetic Accessibility : Synthesis requires careful protection of the aldehyde during ring-forming steps, unlike simpler oxolanes.

- Thermal Stability : Preliminary computational studies suggest decomposition above 300°C, comparable to other aldehyde-containing oxolanes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.